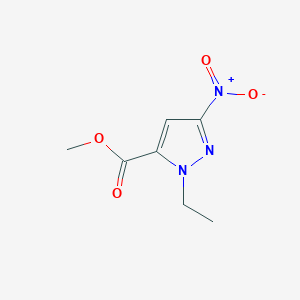
Carbonic acid, 2-chloroethyl ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 2-chloroethyl ethyl ester is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity due to the presence of both chloro and carbonate functional groups, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.
Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethyl carbonates.
Hydrolysis: 2-Chloroethanol and ethyl carbonate.
Reduction: Ethyl carbonate and ethylene.
科学研究应用
Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.
相似化合物的比较
- 2-Chloroethyl methyl carbonate
- 2-Chloroethyl propyl carbonate
- 2-Chloroethyl butyl carbonate
Comparison: Carbonic acid, 2-chloroethyl ethyl ester is unique due to its specific reactivity profile and the balance between its chloro and ethyl carbonate groups. Compared to its analogs, it offers a distinct combination of reactivity and stability, making it suitable for specific synthetic applications where other similar compounds might not be as effective.
属性
CAS 编号 |
50780-47-7 |
|---|---|
分子式 |
C5H9ClO3 |
分子量 |
152.57 g/mol |
IUPAC 名称 |
2-chloroethyl ethyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI 键 |
SEEYHRCMNMPHDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Fluoro-4-(methylamino)phenyl]methanol](/img/structure/B8783811.png)











